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Compound of Interest

Compound Name: (+)-Isopinocampheol

Cat. No.: B1582645 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical aspects of (+)-
isopinocampheol, a versatile chiral auxiliary derived from the renewable terpene α-pinene. Its

well-defined stereochemistry makes it a valuable tool in asymmetric synthesis, enabling the

preparation of enantiomerically pure compounds, a critical consideration in the development of

pharmaceuticals and other bioactive molecules.

Introduction to Chirality and Absolute Configuration
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image.

Chiral molecules are called enantiomers, and they exhibit identical physical properties such as

melting point and boiling point, but differ in their interaction with plane-polarized light, a

phenomenon known as optical activity. The specific three-dimensional arrangement of atoms or

groups at a chiral center is its absolute configuration. The Cahn-Ingold-Prelog (CIP) priority

rules are used to assign the absolute configuration as either R (from the Latin rectus, for right)

or S (from the Latin sinister, for left)[1][2]. The direction of rotation of plane-polarized light is

denoted by (+) for dextrorotatory and (-) for levorotatory, but this does not directly correlate with

the R/S designation[2].
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(+)-Isopinocampheol is a bicyclic monoterpene alcohol with four chiral centers. Its IUPAC

name is (1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol[3][4]. The dextrorotatory nature

of this enantiomer is indicated by the (+) prefix. Its enantiomer, (-)-isopinocampheol, has the

opposite absolute configuration at all four stereocenters, (1R,2R,3R,5S)-2,6,6-

trimethylbicyclo[3.1.1]heptan-3-ol, and rotates plane-polarized light in the opposite direction[5]

[6].

Data Presentation: Physicochemical and Stereochemical
Properties
The following table summarizes the key quantitative data for (+)- and (-)-isopinocampheol.

Property (+)-Isopinocampheol (-)-Isopinocampheol

IUPAC Name

(1S,2S,3S,5R)-2,6,6-

trimethylbicyclo[3.1.1]heptan-

3-ol[3][4]

(1R,2R,3R,5S)-2,6,6-

trimethylbicyclo[3.1.1]heptan-

3-ol[5][6]

CAS Number 27779-29-9[3] 25465-65-0[5]

Molecular Formula C₁₀H₁₈O[3] C₁₀H₁₈O[5]

Molecular Weight 154.25 g/mol [3] 154.25 g/mol [5]

Melting Point 51-53 °C[3] 51-53 °C[5]

Boiling Point 219 °C[3] 219 °C[5]

Specific Rotation
[α]²⁰/D +35.1° (c=20 in ethanol)

[3]
[α]²²/D -34° (c=20 in ethanol)[5]

Experimental Protocols
Enantioselective Synthesis of (+)-Isopinocampheol
The most common method for the enantioselective synthesis of isopinocampheol is the

hydroboration-oxidation of the corresponding enantiomer of α-pinene. (+)-Isopinocampheol is
synthesized from (-)-α-pinene. The following is a detailed protocol adapted from a procedure

for the synthesis of (-)-isopinocampheol from (+)-α-pinene, which can be applied analogously.
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Materials:

(-)-α-pinene

Borane-dimethyl sulfide complex (BMS)

Diglyme, anhydrous

Sodium borohydride (NaBH₄)

Boron trifluoride etherate (BF₃·OEt₂)

Sodium hydroxide (NaOH) solution (3 M)

Hydrogen peroxide (H₂O₂) solution (30%)

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Sodium chloride

Procedure:

Apparatus Setup: A three-necked flask is equipped with a magnetic stirrer, a dropping funnel,

a condenser, and a nitrogen inlet. The apparatus is flame-dried under a stream of nitrogen.

Hydroboration:

Method A (using BMS): Borane-dimethyl sulfide complex is dissolved in anhydrous

diglyme in the flask and cooled to 0-5 °C. (-)-α-Pinene is added dropwise to the stirred

solution while maintaining the temperature. The mixture is stirred at this temperature for

several hours to ensure the formation of diisopinocampheylborane.

Method B (in situ generation of diborane): Sodium borohydride and (-)-α-pinene are

suspended in anhydrous diglyme. Boron trifluoride etherate is added dropwise to the

stirred suspension at 20-25 °C. The mixture is stirred for several hours at room

temperature.
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Oxidation: The reaction mixture is cooled in an ice bath. 3 M sodium hydroxide solution is

added, followed by the slow, dropwise addition of 30% hydrogen peroxide, keeping the

temperature below 50 °C.

Workup: After the addition of hydrogen peroxide is complete, the mixture is stirred at 50 °C

for one hour. The mixture is cooled, and the aqueous layer is saturated with sodium chloride.

The product is extracted with diethyl ether.

Purification: The combined ether extracts are washed with brine, dried over anhydrous

magnesium sulfate, and the solvent is removed under reduced pressure. The crude (+)-
isopinocampheol is then purified by vacuum distillation.

Determination of Absolute Configuration by Mosher's
Method (NMR Spectroscopy)
Mosher's method is a well-established NMR technique for determining the absolute

configuration of secondary alcohols. It involves the derivatization of the alcohol with the two

enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form

diastereomeric esters. The differing spatial arrangement of the phenyl group in the two

diastereomers leads to distinct shielding and deshielding effects on the protons of the alcohol

moiety, which can be observed in the ¹H NMR spectra.

Materials:

(+)-Isopinocampheol

(R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

(S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

Anhydrous pyridine

Anhydrous dichloromethane (DCM)

Deuterated chloroform (CDCl₃) for NMR

Procedure:
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Esterification (Preparation of the (S)-MTPA ester):

In a dry NMR tube, dissolve a small amount of (+)-isopinocampheol in anhydrous

pyridine and a small amount of anhydrous DCM.

Add a slight excess of (R)-MTPA-Cl to the solution. The reaction forms the (S)-MTPA ester

of (+)-isopinocampheol.

Allow the reaction to proceed to completion at room temperature.

Esterification (Preparation of the (R)-MTPA ester):

In a separate dry NMR tube, repeat the procedure from step 1, but use (S)-MTPA-Cl to

form the (R)-MTPA ester of (+)-isopinocampheol.

NMR Analysis:

Acquire the ¹H NMR spectra of both diastereomeric esters in CDCl₃.

Assign the proton signals for both esters. 2D NMR techniques such as COSY and HSQC

can be used to aid in the assignments.

Data Analysis:

Calculate the chemical shift difference (Δδ) for each corresponding proton using the

formula: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA ester

and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.

Based on the established model for Mosher's method, protons with a positive Δδ value are

located on one side of the MTPA plane, while those with a negative Δδ value are on the

other. This information, combined with the known stereochemistry of the MTPA reagent,

allows for the unambiguous determination of the absolute configuration of the alcohol.

Hypothetical Quantitative Data for Mosher's Method on (+)-Isopinocampheol:

Since specific published data for the Mosher's esters of (+)-isopinocampheol is not readily

available, the following table provides a hypothetical example of the expected ¹H NMR data
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and the calculation of Δδ values. The signs of the Δδ values are predicted based on the known

absolute configuration of (+)-isopinocampheol and the established Mosher's method model.

Proton
δ (S-MTPA ester)
(ppm)

δ (R-MTPA ester)
(ppm)

Δδ (δS - δR) (ppm)

H1 x.xx y.yy +

H2 x.xx y.yy +

H3 x.xx y.yy -

H5 x.xx y.yy -

CH₃-7 x.xx y.yy +

CH₃-9 x.xx y.yy -

CH₃-10 x.xx y.yy -

Note: The signs in the Δδ column are predictive. Actual values would need to be determined

experimentally.

Determination of Absolute Configuration by X-ray
Crystallography
X-ray crystallography is the most definitive method for determining the absolute configuration of

a chiral molecule. The method relies on the anomalous scattering of X-rays by the atoms in a

non-centrosymmetric crystal. For a light-atom molecule like (+)-isopinocampheol, it is often

necessary to introduce a heavy atom to enhance this effect. This is typically achieved by

derivatizing the alcohol with a reagent containing a heavy atom, such as bromine. The p-

bromobenzoate ester is a common derivative for this purpose.

Procedure:

Derivatization: (+)-Isopinocampheol is reacted with p-bromobenzoyl chloride in the

presence of a base (e.g., pyridine) to form the (+)-isopinocampheol p-bromobenzoate

ester.
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Crystallization: Single crystals of the derivative suitable for X-ray diffraction are grown. This

is often the most challenging step and may require screening various solvents and

crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction

data are collected.

Structure Solution and Refinement: The diffraction data are used to solve the crystal

structure and refine the atomic positions.

Determination of Absolute Configuration: The absolute configuration is determined by

analyzing the Bijvoet pairs in the diffraction data. The Flack parameter is a critical value

obtained from the refinement that indicates the correctness of the assigned absolute

configuration (a value close to 0 for the correct enantiomer and close to 1 for the incorrect

one).

Quantitative Data (Hypothetical Crystallographic Data for (+)-Isopinocampheol p-

Bromobenzoate):

As no published crystal structure for a derivative of (+)-isopinocampheol could be located, the

following table presents hypothetical crystallographic data that would be expected from such an

analysis.
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Parameter Value

Crystal System Orthorhombic

Space Group P2₁2₁2₁

a (Å) xx.xxx

b (Å) xx.xxx

c (Å) xx.xxx

α (°) 90

β (°) 90

γ (°) 90

Volume (Å³) xxxx.x

Z 4

Flack Parameter 0.0x(y)

Visualizations
The following diagrams illustrate the key relationships and workflows described in this guide.

Starting Material Product

(-)-α-Pinene
(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene

(+)-Isopinocampheol
(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol

Hydroboration-
Oxidation

Click to download full resolution via product page

Caption: Stereochemical relationship in the synthesis of (+)-Isopinocampheol.
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(+)-Isopinocampheol

React with (R)-MTPA-Cl React with (S)-MTPA-Cl

(S)-MTPA Ester (R)-MTPA Ester

¹H NMR Analysis
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Caption: Workflow for Mosher's method.
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(+)-Isopinocampheol

Derivatize with p-Bromobenzoyl Chloride

Crystallize the p-Bromobenzoate Ester

X-ray Diffraction Data Collection

Structure Solution and Refinement

Determine Absolute Configuration
(Flack Parameter)

Click to download full resolution via product page

Caption: Workflow for X-ray crystallography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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